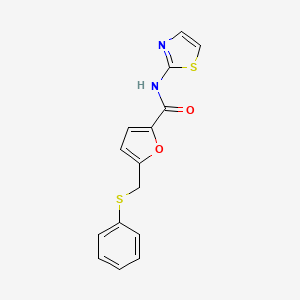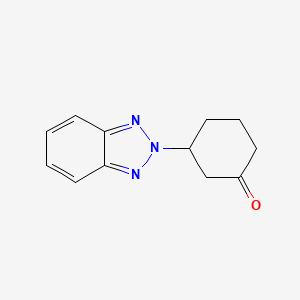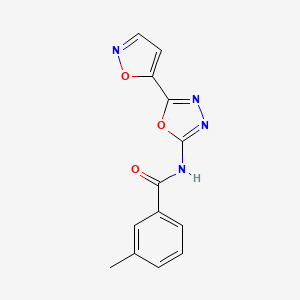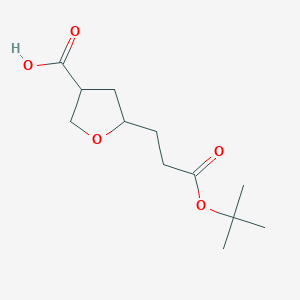![molecular formula C14H13F3N4O B2501818 5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-84-9](/img/structure/B2501818.png)
5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile” is a chemical compound with the CAS number 318517-84-9 . It has a molecular formula of C14H13F3N4O and a molecular weight of 310.27 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a trifluoromethyl group (-CF3), a nitrile group (-CN), and a methoxybenzyl group attached to the pyrazole ring .科学的研究の応用
Chemistry and Synthesis
The chemistry of compounds like 5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves their utilization as building blocks in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) highlighted the value of derivatives within this chemical class for constructing diverse heterocyclic structures, including pyrazolo-imidazoles, -thiazoles, and spiropyrans, under mild reaction conditions. This versatility opens up pathways for creating novel materials with potential applications in dyes, pharmaceuticals, and materials science (Gomaa & Ali, 2020).
Catalysis and Synthetic Applications
Parmar et al. (2023) discussed the role of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the compound of interest. These scaffolds are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. The review underscores the importance of developing new synthetic routes using diverse catalysts, including organocatalysts and nanocatalysts, for constructing complex molecules that could lead to lead molecules for drug development (Parmar, Vala, & Patel, 2023).
Biological Activity and Pharmacological Potential
Exploration into the biological activities of pyrazoline derivatives, to which the compound is closely related, has demonstrated a wide range of potential pharmacological effects. For example, Dar and Shamsuzzaman (2015) highlighted the pyrazole moiety's role in biologically active compounds, indicating its significance in medicinal chemistry. Pyrazoles are employed as synthons in organic synthesis, showing extensive biological activities such as anticancer, analgesic, and antimicrobial effects. This underlines the compound's relevance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Novel Synthetic Routes and Drug Development
The research on pyrazoline derivatives and their synthetic strategies indicates their importance in developing new anticancer agents. Ray et al. (2022) reviewed the patent literature on pyrazoline derivatives, emphasizing their significant biological effects on anticancer activity. This reflects the compound's potential as a scaffold for drug discovery, offering new avenues for research into its applications in cancer treatment (Ray et al., 2022).
特性
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-4-3-5-10(6-9)22-2/h3-6,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVFWQFTFTIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)
